molecular formula C₉₈H₁₃₈N₂₄O₃₃  . (C ₂HF₃O₂)ₓ B1145540 Bivalirudin Trifluoroacetic Acid Salt CAS No. 1124915-67-8

Bivalirudin Trifluoroacetic Acid Salt

カタログ番号: B1145540
CAS番号: 1124915-67-8
分子量: 2180.2911402
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bivalirudin trifluoroacetic acid salt is a synthetic peptide composed of 20 amino acids. It is primarily used as an anticoagulant in patients undergoing percutaneous coronary intervention, especially those with heparin-induced thrombocytopenia. This compound is a direct thrombin inhibitor, which means it prevents thrombin from converting fibrinogen into fibrin, a crucial step in blood clot formation .

準備方法

Synthetic Routes and Reaction Conditions: Bivalirudin trifluoroacetic acid salt is synthesized using solid-phase peptide synthesis. The process involves assembling the linear peptide on a chlorotrityl chloride polystyrene resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The peptide is then cleaved from the resin using trifluoroacetic acid, yielding the crude bivalirudin. This crude product is further purified using preparative high-performance liquid chromatography to achieve a purity greater than 99% .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for cost-effectiveness and environmental friendliness, ensuring high yield and purity. The use of solid-phase synthesis allows for efficient production and easy purification of the final product .

化学反応の分析

Types of Reactions: Bivalirudin trifluoroacetic acid salt primarily undergoes peptide bond formation and cleavage reactions. It does not typically undergo oxidation, reduction, or substitution reactions due to its stable peptide structure.

Common Reagents and Conditions:

    Peptide Bond Formation: Fmoc-protected amino acids, coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and bases like DIPEA (N,N-Diisopropylethylamine).

    Cleavage from Resin: Trifluoroacetic acid, scavengers like water, triisopropylsilane, and ethanedithiol.

Major Products: The major product of these reactions is the purified this compound, with a purity exceeding 99% .

科学的研究の応用

Percutaneous Coronary Interventions (PCI)

Bivalirudin is predominantly utilized in PCI procedures due to its favorable safety profile compared to unfractionated heparin. Clinical studies have shown that bivalirudin significantly reduces the incidence of major bleeding events, which is critical in patients undergoing invasive cardiac procedures .

Table 1: Comparison of Bivalirudin and Unfractionated Heparin in PCI

ParameterBivalirudinUnfractionated Heparin
Major Bleeding IncidenceLower (0.6% - 1.0%)Higher (2.0% - 3.0%)
Mortality Rate (30 days)Comparable (2.7% - 2.8%)Comparable (2.7% - 2.8%)
Stent ThrombosisHigher risk (OR 1.42)Lower risk

Safety Profile

While bivalirudin reduces major bleeding risks, it is associated with an increased risk of acute stent thrombosis, particularly in specific patient populations such as those with acute coronary syndromes (ACS). A meta-analysis indicated that while bivalirudin lowers bleeding complications, it may contribute to a higher incidence of stent thrombosis .

Case Study: Efficacy in High-Risk Patients

A study involving patients with unstable angina undergoing PCI demonstrated that bivalirudin provided effective anticoagulation with fewer bleeding complications compared to traditional therapies. In this cohort, patients receiving bivalirudin had a significant reduction in major bleeding events while maintaining similar mortality rates .

Case Study: Long-Term Outcomes Post-PCI

Research has also focused on long-term outcomes following PCI with bivalirudin administration. A pooled analysis from multiple studies indicated that patients treated with bivalirudin exhibited improved outcomes regarding repeat revascularization procedures and overall cardiovascular health over a follow-up period of one year .

作用機序

Bivalirudin trifluoroacetic acid salt exerts its effects by directly inhibiting thrombin. It binds to both the catalytic site and the anion-binding exosite of thrombin, preventing the conversion of fibrinogen to fibrin. This action is reversible, as thrombin slowly cleaves the thrombin-bivalirudin bond, recovering its active site .

類似化合物との比較

    Hirudin: Another direct thrombin inhibitor derived from leech saliva.

    Argatroban: A small molecule direct thrombin inhibitor.

    Dabigatran: An oral direct thrombin inhibitor.

Uniqueness: Bivalirudin trifluoroacetic acid salt is unique due to its synthetic peptide nature, which allows for precise control over its structure and function. Unlike hirudin, which is derived from natural sources, bivalirudin is fully synthetic, ensuring consistent quality and purity. Compared to small molecule inhibitors like argatroban and dabigatran, bivalirudin’s peptide structure provides a different pharmacokinetic profile and binding mechanism .

生物活性

Bivalirudin trifluoroacetic acid salt is a potent synthetic peptide used primarily as an anticoagulant in various clinical settings, particularly during percutaneous coronary interventions (PCI). This article explores its biological activity, mechanism of action, pharmacodynamics, pharmacokinetics, safety profile, and relevant clinical studies.

Bivalirudin functions as a direct thrombin inhibitor . It binds specifically to both the catalytic site and the anion-binding exosite of thrombin, a serine protease crucial in the coagulation cascade. This binding prevents thrombin from cleaving fibrinogen into fibrin and activating other coagulation factors (such as Factors V and VIII), effectively inhibiting platelet aggregation and thrombus formation. The bond between bivalirudin and thrombin is reversible, allowing for gradual recovery of thrombin activity after bivalirudin is cleared from the system .

Pharmacodynamics

Bivalirudin exhibits dose- and concentration-dependent anticoagulant effects . Key pharmacodynamic findings include:

  • Prolongation of coagulation times : Bivalirudin significantly prolongs activated clotting time (ACT), activated partial thromboplastin time (aPTT), prothrombin time (PT), and thrombin time (TT) in a dose-dependent manner .
  • Immediate anticoagulant effect : Following intravenous administration, bivalirudin produces rapid anticoagulation, with effects observable within minutes. Coagulation parameters typically return to baseline approximately one hour after discontinuation .
  • Clinical efficacy : In a study involving 291 patients undergoing PCI with ≥70% vessel occlusion, a direct correlation was observed between bivalirudin dosage and the achievement of target ACT values (≥300 seconds) .

Pharmacokinetics

Bivalirudin exhibits linear pharmacokinetics following intravenous administration:

  • Absorption : Administered intravenously, achieving a mean steady-state concentration of approximately 12.3 ± 1.7 mcg/mL after a bolus dose of 1 mg/kg followed by a continuous infusion .
  • Distribution : The volume of distribution is approximately 0.2 L/kg, with minimal binding to plasma proteins other than thrombin .
  • Elimination : The drug has a half-life of about 25 minutes in patients with normal renal function. Clearance rates vary significantly in patients with renal impairment:
    • Normal renal function: 3.4 mL/min/kg
    • Moderate renal impairment: 2.8 mL/min/kg
    • Severe renal impairment: 1 mL/min/kg
    • Dialysis-dependent patients: clearance reduced by approximately 70% .

Safety Profile

Bivalirudin is generally well-tolerated; however, it carries risks associated with bleeding, particularly in elderly patients or those with renal impairment. Clinical trials have noted that bivalirudin may reduce major bleeding events compared to traditional therapies like heparin combined with glycoprotein IIb/IIIa inhibitors .

Adverse Effects

Common adverse effects include:

  • Bleeding complications
  • Thrombocytopenia (low platelet count)
  • Injection site reactions

Case Studies

Several clinical studies have evaluated the efficacy and safety of bivalirudin:

  • Bivalirudin vs. Heparin in PCI :
    A meta-analysis indicated that bivalirudin significantly reduces major bleeding incidents compared to heparin plus glycoprotein IIb/IIIa inhibitors in patients undergoing PCI for acute coronary syndromes (ACS) .
  • Elderly Population Study :
    In older adults undergoing PCI, bivalirudin was associated with a higher incidence of bleeding events compared to younger cohorts, emphasizing the need for careful monitoring and potential dosage adjustments in this population .

特性

CAS番号

1124915-67-8

分子式

C₉₈H₁₃₈N₂₄O₃₃ . (C ₂HF₃O₂)ₓ

分子量

2180.2911402

同義語

D-Phenylalanyl-L-prolyl-L-arginyl-L-prolylglycylglycylglycylglycyl-L-asparaginylglycyl-L-α-aspartyl-L-phenylalanyl-L-α-glutamyl-L-α-glutamyl-L-isoleucyl-L-prolyl-L-α-glutamyl-L-α-glutamyl-L-tyrosyl-L-leucine Trifluoroacetic Acid Salt;  Angiomax;  Angio

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。